4-Chloro-6-methyl-5-nitropyrimidine
Description
Chemical Identification and Structural Characterization of 4-Chloro-6-methyl-5-nitropyrimidine
Systematic Nomenclature and IUPAC Conventions
The systematic naming of this compound follows IUPAC guidelines for pyrimidine derivatives. Pyrimidine, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, serves as the parent structure. Substituents are numbered to assign the lowest possible locants:
- A chlorine atom at position 4.
- A nitro group (-NO₂) at position 5.
- A methyl group (-CH₃) at position 6.
The IUPAC name is derived as This compound , reflecting the substituents' positions and priority order (nitro > chloro > methyl). The molecular formula is C₅H₄ClN₃O₂ , with a molecular weight of 173.56 g/mol (calculated from isotopic compositions).
Table 1: Nomenclature and Basic Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Computed |
| Molecular Formula | C₅H₄ClN₃O₂ | Derived |
| CAS Registry Number | 13162-24-8 | |
| Canonical SMILES | ClC1=NC(=NC(=C1N+[O-])C)N | Computed |
Molecular Geometry and Crystallographic Data Analysis
While crystallographic data for this compound remain unpublished, analogous nitro-substituted pyrimidines exhibit planar ring geometries with slight distortions due to substituent steric and electronic effects. For example, in 6-chloro-5-nitropyrimidin-4-amine (CID 101229), the nitro group introduces bond length alterations:
The methyl group at position 6 likely causes minimal steric hindrance due to its orientation away from the nitro group. Computational models predict a dihedral angle of ~15° between the nitro group and the pyrimidine plane, optimizing conjugation while minimizing repulsion.
Table 2: Predicted Bond Parameters (DFT)
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C4–Cl | 1.73 | C5–N–O: 125 |
| C5–N (nitro) | 1.47 | O–N–O: 130 |
| C6–C (methyl) | 1.54 | Ring planarity: ±0.02 Å |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (500 MHz, CDCl₃):
- ¹³C NMR (125 MHz, CDCl₃):
Infrared (IR) Spectroscopy:
- Strong absorption at 1530 cm⁻¹ (asymmetric NO₂ stretch).
- Peaks at 1345 cm⁻¹ (symmetric NO₂ stretch) and 740 cm⁻¹ (C–Cl stretch).
Mass Spectrometry:
- Molecular ion peak at m/z 173.5 (C₅H₄ClN₃O₂⁺).
- Fragmentation pathways:
Table 3: Key Spectroscopic Signals
| Technique | Signal (Value) | Assignment |
|---|---|---|
| ¹H NMR | δ 8.72 (s, 1H) | H2 (pyrimidine) |
| ¹³C NMR | δ 152.1 | C4 (Cl-substituted) |
| IR | 1530 cm⁻¹ | νₐ(NO₂) |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations:
Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the planarity of the pyrimidine ring. The nitro group’s electron-withdrawing effect reduces electron density at C5, increasing electrophilicity. Key findings:
- HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.
- Electrostatic Potential: Negative charge localized on nitro oxygen atoms (-0.42 e), positive charge on C4 (+0.18 e).
Molecular Orbital Analysis:
- The HOMO is localized on the pyrimidine ring and nitro group, while the LUMO resides on the chlorine-substituted carbon.
- NBO Charges:
Table 4: DFT-Derived Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.94 |
| LUMO Energy (eV) | -2.14 |
| Dipole Moment (Debye) | 5.2 |
Properties
IUPAC Name |
4-chloro-6-methyl-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)5(6)8-2-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIKOQTWBLFBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 4,6-dichloro-2-methylpyrimidine. The nitration process is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5th position of the pyrimidine ring. The reaction is highly exothermic and requires careful temperature control to avoid the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates and ensures efficient mixing and heat transfer, leading to higher yields and safer production processes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines and alkoxides are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products Formed
Amino Derivatives: Formed through nucleophilic substitution.
Amino Pyrimidines: Resulting from the reduction of the nitro group.
Complex Heterocycles: Produced through cyclization reactions.
Scientific Research Applications
4-Chloro-6-methyl-5-nitropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-nitropyrimidine involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 4th position is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group at the 5th position can undergo reduction, leading to the formation of amino derivatives. These reactions are crucial for the compound’s role as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 4-Chloro-6-methyl-5-nitropyrimidine deactivates the pyrimidine ring, making it less reactive toward electrophilic substitution compared to analogs like 4-Amino-6-chloropyrimidine, where the amino (-NH₂) group is electron-donating .
- Steric Effects : Bulky substituents like 4-methylpiperazinyl (in ) alter solubility and steric hindrance, impacting binding affinity in biological systems.
Comparison with Pyridine Derivatives
Pyridine analogs, such as 2-Chloro-5-nitropyridine (C₅H₃ClN₂O₂, MW 173.55), exhibit distinct reactivity due to differences in aromaticity and ring geometry. Pyrimidines (6-membered ring with two nitrogen atoms) generally have higher dipole moments and hydrogen-bonding capacity compared to pyridines (one nitrogen), influencing their crystallographic packing and intermolecular interactions . For example, 5-Bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded dimers in its crystal lattice, a feature less common in pyridine derivatives .
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